Technical Guide: Pelargonidin Chloride (CAS No. 134-04-3)
Technical Guide: Pelargonidin Chloride (CAS No. 134-04-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelargonidin chloride, a member of the anthocyanidin class of flavonoids, is a naturally occurring plant pigment responsible for many of the red and orange hues observed in fruits and flowers.[1] Its CAS number is 134-04-3.[2][3][4][5] Beyond its role as a pigment, pelargonidin chloride has garnered significant interest in the scientific community for its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth overview of its physicochemical characteristics, biological activities, and relevant experimental protocols for researchers in drug discovery and development.
Physicochemical Properties
Pelargonidin chloride is a water-soluble compound that exhibits a characteristic red color in acidic solutions, which transitions to a bluish hue in neutral to alkaline conditions.
| Property | Value | Source |
| CAS Number | 134-04-3 | [2][3][4][5] |
| Molecular Formula | C₁₅H₁₁ClO₅ | [2][3] |
| Molecular Weight | 306.70 g/mol | [4] |
| Appearance | Red to brown solid/powder | [4][6] |
| Purity | Typically >97% by HPLC | [2] |
| Solubility | Soluble in DMSO, methanol, and ethanol. | [6] |
| Storage | Store at 2-8°C, protected from light. | [6] |
| UV/Vis λmax | 275, 520 nm | Not explicitly found in search results |
Biological Activity and Mechanism of Action
Pelargonidin chloride exhibits a range of biological activities, with its antioxidant and cytoprotective effects being the most extensively studied. A key mechanism of action is its modulation of the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
Keap1/Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like pelargonidin chloride, this interaction is disrupted.
Pelargonidin chloride promotes the dissociation of Nrf2 from Keap1.[2][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][6] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Figure 1: Pelargonidin Chloride-mediated activation of the Nrf2 signaling pathway.
Quantitative Data on Biological Activity
The bioactivity of pelargonidin chloride has been quantified in various in vitro and in vivo studies.
| Assay | Cell Line/Model | Effect | Concentration/Dose | Source |
| Cell Viability (MTT Assay) | JB6 P+ cells | Time- and dose-dependent inhibition of cell viability | 10-100 µM (1, 3, 5 days) | [6] |
| Cell Cycle Arrest | JB6 P+ cells | Induction of cell cycle arrest at sub-G1 phase | 10, 30, 50 µM (3 days) | [6] |
| Gene Expression (mRNA & Protein) | JB6 P+ cells | Increased expression of HO-1, NQO1, and Nrf2 | 10, 30, 50 µM (5 days) | [6] |
| Cytotoxicity (MTT Assay) | HT29 cells | Irreversible inhibition of cell viability | GI₅₀ = 0.31 µM (24 hours) | [8] |
| Neuroprotection | Rat model of spinal cord injury | Improved functional recovery and attenuated neuropathic pain | 1, 2, and 4 mM (intrathecal injection) | [5] |
| Cytoprotection | HepG2 cells | Increased cell viability against citrinin-induced toxicity | 50 and 100 µM | [2][4][7] |
Experimental Protocols
In Vitro Cell Viability Assessment using MTT Assay
This protocol is adapted from a study where pelargonidin chloride was used to protect HepG2 cells against citrinin-induced cytotoxicity.[2][4][7]
Objective: To determine the effect of a test compound on the viability of cultured mammalian cells.
Materials:
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HepG2 (Human liver hepatocellular carcinoma) cell line
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Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution
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Pelargonidin chloride (CAS 134-04-3)
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Test compound (e.g., a toxin like citrinin)
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS)
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24-well cell culture plates
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Humidified incubator (37°C, 5% CO₂)
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Microplate reader
Methodology:
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Cell Seeding: Seed HepG2 cells in 24-well plates at a desired density and allow them to adhere and grow for 24-48 hours in complete MEM.
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Treatment:
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For assessing the protective effect of pelargonidin chloride, pre-incubate the cells with varying concentrations of pelargonidin chloride (e.g., 50 and 100 µM) in serum-free media for 2 hours.[2][4][7]
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Following pre-incubation, add the cytotoxic agent (e.g., citrinin) at its determined IC₅₀ concentration and incubate for 24 hours.[2][4][7]
-
Include appropriate controls: untreated cells, cells treated with pelargonidin chloride alone, and cells treated with the cytotoxic agent alone.
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-
MTT Incubation:
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After the 24-hour treatment period, remove the culture medium.
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Add 500 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
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Incubate the plate at 37°C for 2-4 hours, protected from light, to allow for the formation of formazan crystals.
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-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 500 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Express the results as a percentage of the control (untreated cells) to determine cell viability.
-
Figure 2: Workflow for the MTT cell viability assay.
In Vivo Neuroprotection Study in a Rat Model
This protocol is based on a study investigating the neuroprotective effects of pelargonidin in a rat model of spinal cord injury.[5]
Objective: To evaluate the in vivo efficacy of pelargonidin chloride in promoting functional recovery and reducing neuropathic pain.
Materials:
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Adult male Wistar rats (230-250 g)
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Pelargonidin chloride
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Distilled water (for vehicle control)
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Anesthetic agents
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Surgical instruments for laminectomy
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Apparatus for inducing spinal cord compression injury
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Behavioral testing equipment (e.g., for assessing motor function)
Methodology:
-
Animal Groups: Randomly assign rats to different groups:
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Sham group (laminectomy without injury, receives vehicle)
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Spinal Cord Injury (SCI) group (laminectomy with injury, receives vehicle)
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Treatment groups (laminectomy with injury, receive different doses of pelargonidin, e.g., 1, 2, and 4 mM).[5]
-
-
Surgical Procedure:
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Anesthetize the rats according to approved institutional protocols.
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Perform a laminectomy at the appropriate spinal level to expose the spinal cord.
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In the SCI and treatment groups, induce a compression injury to the spinal cord.
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-
Drug Administration:
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Thirty minutes after the injury, administer pelargonidin chloride or the vehicle via intrathecal injection (10 µL).[5]
-
-
Post-operative Care and Behavioral Assessment:
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Provide appropriate post-operative care, including analgesics and bladder expression.
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At regular intervals post-injury, conduct behavioral assessments to evaluate motor function and neuropathic pain.
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-
Biochemical and Histological Analysis:
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At the end of the study period, collect serum and spinal cord tissue.
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Analyze serum for markers of oxidative stress (e.g., catalase and glutathione activity).[5]
-
Perform histological analysis of the spinal cord tissue to assess the extent of injury and any neuroprotective effects.
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Conclusion
Pelargonidin chloride is a promising natural compound with well-documented antioxidant and cytoprotective activities, primarily mediated through the activation of the Nrf2 signaling pathway. Its potential therapeutic applications in conditions associated with oxidative stress and inflammation warrant further investigation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this bioactive molecule.
References
- 1. CAS 134-04-3: Pelargonidin chloride | CymitQuimica [cymitquimica.com]
- 2. Frontiers | Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
